Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate
Description
Properties
IUPAC Name |
ethyl tetrazolo[1,5-a]quinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-2-18-12(17)9-7-8-5-3-4-6-10(8)16-11(9)13-14-15-16/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSQLOHUACETQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N3C1=NN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Tetrazolo[1,5-a]quinoline Derivatives
Tetrazolo[1,5-a]quinoline compounds are typically synthesized via cyclocondensation reactions involving azide and aldehyde or nitrile functionalities on quinoline precursors. The key step is the intramolecular [3+2] cycloaddition forming the tetrazole ring fused to the quinoline nucleus. Three main synthetic routes to tetrazolo[1,5-a]quinolines have been reported:
- Method A: Reaction of 2-chloroquinoline derivatives with sodium azide to introduce the tetrazole ring.
- Method B: Diazotization of 2-hydrazinylquinoline derivatives leading to tetrazole formation.
- Method C: Intramolecular cyclocondensation of 2-azidoarylidenes with active methylene compounds (e.g., acetonitriles) under base catalysis.
Among these, the cyclocondensation of 2-azidobenzaldehydes with acetonitrile derivatives under base catalysis is particularly effective for synthesizing 4-substituted tetrazolo[1,5-a]quinolines, including ethyl carboxylate derivatives.
Specific Preparation of Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate
Starting Materials and Key Intermediates
- 2-Azidobenzaldehyde: Serves as the azide and aldehyde source, enabling cyclization.
- Ethyl cyanoacetate or Ethyl acetonitrile derivatives: Provide the ethyl carboxylate group and active methylene for condensation.
Reaction Conditions
- Base Catalysis: Potassium carbonate (K2CO3) is commonly used as a mild base catalyst (typically 20 mol%).
- Solvent System: A mixture of dimethyl sulfoxide (DMSO) and water (7:3 ratio) optimizes solubility and reaction efficiency.
- Temperature: Heating at 80 °C for 4 hours promotes the Knoevenagel condensation followed by intramolecular cycloaddition.
- Reaction Mechanism: The base deprotonates the methylene group of ethyl cyanoacetate, which then undergoes Knoevenagel condensation with the aldehyde group of 2-azidobenzaldehyde. Subsequent intramolecular [3+2] cycloaddition between the azide and nitrile groups forms the tetrazoloquinoline ring system.
Yields and Optimization
| Entry | Solvent System | Temperature | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | DMSO | 80 °C | 4 | 21 | Low yield due to poor base solubility |
| 2 | Water | 80 °C | 4 | Trace | Insufficient solubility |
| 3 | DMSO:H2O (7:3) | 80 °C | 4 | 98 | Optimal yield with mixed solvent system |
| 4 | DMSO:H2O (7:3) | 80 °C | 2 | 22 | Insufficient time |
| 5 | DMSO:H2O (7:3) | 80 °C | 3 | 68 | Moderate yield with shorter reaction |
The data indicate that the presence of a small amount of water in DMSO is essential to dissolve the base and facilitate the reaction, significantly improving yields.
Alternative Synthetic Routes and Modifications
- Solvent-Free and Green Chemistry Approaches: Some studies have explored solvent-free or greener catalytic systems such as bismuth triflate catalysis for related tetrazoloquinoline derivatives, enabling milder conditions and avoiding toxic solvents.
- Stepwise Synthesis via Tetrazoloquinoline-4-carbaldehyde: Preparation of the aldehyde intermediate (tetrazolo[1,5-a]quinoline-4-carbaldehyde) by reaction of 2-chloroquinoline-3-carbaldehyde with sodium azide in DMSO/acetic acid/water mixture at 40 °C for 3 hours, followed by purification, sets the stage for further functionalization including esterification to the ethyl carboxylate.
- Reduction and Esterification: The aldehyde intermediate can be reduced to the corresponding alcohol and then esterified with ethylating agents to yield this compound derivatives.
Summary Table of Preparation Methods
Research Findings and Notes
- The cyclocondensation approach under mild base catalysis and mixed solvent conditions is highly efficient and yields this compound in excellent purity and yield.
- The reaction tolerates various substituents on the aromatic ring, enabling structural diversity.
- Green chemistry approaches are emerging, reducing environmental impact and improving sustainability in synthesis.
- Characterization of products typically involves ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.
- The tetrazoloquinoline scaffold is a valuable intermediate for further functionalization in medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antitubercular agent.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl tetrazolo[1,5-a]quinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cellular processes in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The pharmacological profile of tetrazolo[1,5-a]quinoline derivatives is highly dependent on substituents at the 4-position. Below is a comparative analysis of key analogs:
Tetrazolo[1,5-a]quinoline-4-carbaldehyde
- Structure : Aldehyde group at C4.
- Applications: Intermediate for synthesizing thiazolidinones and thiosemicarbazones with anti-inflammatory and antimicrobial properties .
Tetrazolo[1,5-a]quinoline-4-carbonitrile
- Structure : Nitrile group at C4.
- Synthesis : Prepared via cyclocondensation reactions; demonstrates broad-spectrum antimicrobial activity against Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger .
- Applications : Superior antifungal activity compared to standard drugs like griseofulvin .
Thiazolidinone Derivatives
- Structure: Tetrazoloquinoline fused with thiazolidinone moieties (e.g., compounds 3a-c, 5a-c in ).
- Synthesis: Derived from tetrazolo[1,5-a]quinoline-4-carbaldehyde and thioglycolic acid or thiosemicarbazide .
- Applications : Potent anti-inflammatory activity comparable to indomethacin and antibacterial effects against Gram-positive pathogens .
8-Fluoro-N-1H-tetrazol-5-yl Tetrazolo[1,5-a]quinoline-4-carboxamide
- Structure : Fluorine substituent at C8 and carboxamide at C4.
Triazolo[1,5-a]quinazoline Carboxylates
- Structure : Triazole-fused quinazoline core with ethyl ester (e.g., Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate).
- Synthesis : Mercury-catalyzed cyclization or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Applications: Distinct from tetrazoloquinolines, these compounds are explored for anticancer and catalytic applications .
Key Comparative Insights
- Bioactivity: Carbaldehyde and carbonitrile derivatives show stronger antifungal activity, while thiazolidinones excel in anti-inflammatory applications . Ethyl ester derivatives (e.g., triazoloquinazolines) may offer improved metabolic stability due to esterase-mediated hydrolysis .
- Synthetic Flexibility: Carbaldehydes enable diverse cyclocondensation reactions, whereas esters like Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate may facilitate nucleophilic substitutions for further functionalization .
Data Table: Comparative Overview of Tetrazoloquinoline Derivatives
Biological Activity
Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the compound's synthesis, biological activities, and relevant case studies, supported by data tables and research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of tetrazolo[1,5-a]quinoline derivatives with ethyl chloroformate or related reagents. The general synthetic pathway includes:
- Step 1: Formation of tetrazolo[1,5-a]quinoline via cyclization reactions.
- Step 2: Reaction with ethyl chloroformate to introduce the ethyl carboxylate group.
This synthetic approach has been validated in multiple studies, demonstrating the versatility of tetrazolo[1,5-a]quinoline as a scaffold for various functionalizations .
2. Biological Activities
This compound exhibits a range of biological activities:
2.1 Antimicrobial Activity
Research indicates that derivatives of tetrazolo[1,5-a]quinoline possess notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 32 µg/mL |
These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents .
2.2 Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies have demonstrated that it exhibits comparable efficacy to established anti-inflammatory drugs like indomethacin in animal models .
2.3 Antitumor Activity
Recent investigations have highlighted the antitumor potential of tetrazolo[1,5-a]quinoline derivatives. This compound has been shown to inhibit cell proliferation in various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 15 |
| MCF-7 | 20 |
These findings underscore the compound's potential as an antitumor agent and warrant further investigation into its mechanisms of action .
3. Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of this compound and its derivatives:
Case Study 1: Antimicrobial Evaluation
In a systematic study conducted by Madalageri et al., various derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity with low MIC values .
Case Study 2: Anti-inflammatory Studies
A comparative study assessed the anti-inflammatory effects of this compound against standard treatments. The compound demonstrated significant inhibition of paw edema in rat models .
Case Study 3: Antitumor Activity
Research published in Current Organic Chemistry highlighted the antitumor effects of several tetrazolo[1,5-a]quinoline derivatives on cancer cell lines. The study concluded that these compounds could serve as promising candidates for further development in cancer therapy .
4.
This compound is a versatile compound with promising biological activities including antimicrobial, anti-inflammatory, and antitumor effects. Its unique structure allows for further modifications that could enhance its pharmacological profile. Future research should focus on elucidating its mechanisms of action and optimizing its efficacy through structural modifications.
Q & A
Q. What are the standard synthetic routes for Ethyl tetrazolo[1,5-a]quinoline-4-carboxylate?
The compound is typically synthesized via azide cyclization. For example, substituted 2-chloroquinolines react with sodium azide in DMF at 80°C to form tetrazolo[1,5-a]quinoline scaffolds, followed by esterification to introduce the ethyl carboxylate group. Purification often involves column chromatography (dry-loaded on Celite, eluent: cyclohexane/ethyl acetate mixtures) . IR spectroscopy confirms cyclization by the absence of azide (~2100–2200 cm⁻¹) and presence of tetrazole absorption bands .
Q. How is structural characterization performed for tetrazoloquinoline derivatives?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and cyclization (e.g., aromatic proton shifts at δ 8.0–8.7 ppm for quinoline protons) .
- HRMS : Validates molecular mass (e.g., [C₉H₄F₃N₅+H]+: Calcd 240.0492, Found 240.0488) .
- IR Spectroscopy : Identifies functional groups (e.g., CF₃ stretching at 1186–1137 cm⁻¹) .
Q. What are common biological screening methods for tetrazoloquinoline derivatives?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria (e.g., E. coli), with MIC values reported .
- Anti-inflammatory Activity : COX-2 inhibition assays or carrageenan-induced paw edema models in rodents, as seen in tetrazoloquinoline analogs .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve yields of tetrazoloquinoline derivatives?
Microwave irradiation reduces reaction times and enhances yields. For example, benzimidazole-tetrazoloquinoline hybrids were synthesized using p-TsOH catalysis under microwaves, achieving completion in minutes vs. hours under conventional heating. Key parameters include:
Q. What strategies resolve conflicting bioactivity data in tetrazoloquinoline studies?
Discrepancies may arise from assay variability or structural modifications. Mitigation approaches:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., CF₃ at position 4 enhances antimicrobial activity) .
- Meta-Analysis : Compare data across studies (e.g., anti-inflammatory IC₅₀ values from Bekhit et al. vs. Natrajan et al.) .
Q. How do nanoparticle catalysts enhance multi-component reactions for tetrazoloquinoline derivatives?
Fe₃O₄@SiO₂-supported alkyl ammonium hydrogen sulfate improves reaction efficiency by:
- High Surface Area : Facilitates rapid interaction between reactants .
- Reusability : Magnetic separation allows ≥5 cycles without significant yield loss .
- Green Chemistry : Reduces solvent waste (e.g., ethanol/water mixtures) .
Q. What mechanistic insights explain azide-cyclization in tetrazoloquinoline synthesis?
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where azide replaces a leaving group (e.g., Cl⁻) on the quinoline ring, followed by thermal cyclization to form the tetrazole ring. Solvent polarity (DMF) stabilizes the transition state, while elevated temperatures (80°C) accelerate ring closure .
Methodological Tables
Q. Table 1. Optimization of Microwave-Assisted Synthesis
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst (p-TsOH) | 10 mol% | ↑ 25% | |
| Temperature | 120°C | ↑ Reaction Rate | |
| Solvent | DMF | ↑ Dielectric Heating |
Q. Table 2. Key NMR Shifts for 4-Trifluoromethyltetrazoloquinoline
| Proton/Group | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Quinoline CHarN | 8.74 | dd | |
| CF₃ | -67.7 (¹⁹F NMR) | - | |
| Tetrazole NCN | 139.7 (¹³C NMR) | - |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
